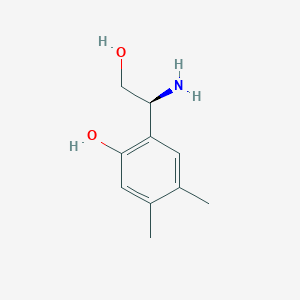

(s)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol

Description

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-[(1S)-1-amino-2-hydroxyethyl]-4,5-dimethylphenol |

InChI |

InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)10(13)4-7(6)2/h3-4,9,12-13H,5,11H2,1-2H3/t9-/m1/s1 |

InChI Key |

FIZWXMFHROMVQU-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1C)O)[C@@H](CO)N |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenolic precursor.

Amino Group Introduction: The amino group is introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Hydroxyethyl Group Addition: The hydroxyethyl group is added via an alkylation reaction, where the phenolic compound is treated with an appropriate alkylating agent under basic conditions.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods: In industrial settings, the production of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Quinones and other oxidized phenolic derivatives.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Various alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Compared to hydrazone derivatives (e.g., (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol), the target compound lacks the azo group but shares a phenolic backbone, suggesting differences in metal chelation and redox activity .

- Oxymetazoline, a clinically used vasoconstrictor, shares a phenolic ring but incorporates an imidazoline moiety, highlighting how substituent bulkiness (e.g., tert-butyl groups) affects pharmacological targeting .

Physicochemical Properties

| Property | (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol | 2-(Hydroxymethyl)-4,5-dimethylphenol | 2,4-Dimethylphenol |

|---|---|---|---|

| Water Solubility | Likely moderate (polar groups) | Low to moderate | 1000 mg/L at 20°C |

| Log P (Octanol/Water) | Estimated ~1.5–2.0 | 1.133 (density) | 2.5 |

| Volatilization Potential | Low | Low | Moderate |

| Bioaccumulation Risk | Moderate (polar groups reduce lipophilicity) | Unreported | High (log P = 2.5) |

Key Insights :

- 2,4-DMP’s high water solubility (1000 mg/L) and moderate log P suggest significant environmental persistence, whereas the target compound’s polar groups may enhance biodegradability .

Environmental and Industrial Relevance

- Aquatic Fate : 2,4-DMP is resistant to volatilization but prone to sorption on organic sediments (log P = 2.5) . The target compound’s lower log P may reduce sediment affinity, favoring aqueous mobility.

Biological Activity

(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol, a chiral phenolic compound, is characterized by its unique structural features, including an amino group, a hydroxyl group, and a dimethyl-substituted aromatic ring. Its molecular formula is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 189.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects and biological activities.

Antioxidant Properties

The phenolic structure of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol contributes significantly to its antioxidant activity . It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects , which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism is believed to involve the modulation of neuronal signaling pathways and reduction of oxidative stress within neural tissues.

Anti-inflammatory Activity

(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol also demonstrates anti-inflammatory activity by modulating inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Study on Antioxidant Activity

In a study examining the antioxidant capacity of various phenolic compounds, (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol was found to have a significant ability to inhibit lipid peroxidation in vitro. The results indicated that it outperformed several other similar compounds in scavenging reactive oxygen species (ROS) .

Neuroprotection in Cellular Models

Another study utilized cellular models of neurodegeneration to evaluate the neuroprotective effects of this compound. The findings suggested that treatment with (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol led to reduced apoptosis in neuronal cells exposed to oxidative stressors. This effect was attributed to the compound's ability to activate survival pathways within the cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol | Hydroxyl and amino groups on a dimethyl-substituted aromatic ring | Strong antioxidant and neuroprotective properties |

| 4-Methylcatechol | Hydroxyl group on a methyl-substituted aromatic ring | Strong antioxidant properties |

| 3-Hydroxytyramine | Hydroxyl and amine groups on a phenolic structure | Neurotransmitter precursor |

(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol stands out due to its specific chiral configuration and combination of functional groups that enhance its biological activity compared to other similar compounds.

Synthesis and Applications

The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol typically involves multi-step organic reactions that allow for the introduction of its functional groups while maintaining its chiral integrity. Various synthetic methods have been developed to optimize yield and purity .

This compound finds applications across multiple fields including:

- Pharmaceuticals : Potential use as a therapeutic agent for oxidative stress-related diseases.

- Biochemistry : As a biochemical tool for studying enzyme interactions and cellular processes.

Q & A

What are the critical parameters for synthesizing (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol with high enantiomeric purity?

Level: Basic

Methodological Answer:

To achieve high enantiomeric purity, focus on:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands ) to control stereochemistry during the formation of the amino-hydroxyethyl group.

- Reaction Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency and stereochemical control .

- Purification : Employ chiral column chromatography or recrystallization in ethanol/water mixtures to isolate the (S)-enantiomer .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase .

Which spectroscopic techniques are most reliable for characterizing the structural integrity of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

- NMR : Use - and -NMR to verify the aromatic methyl groups (δ ~2.2 ppm) and the hydroxyethyl side chain (δ ~3.5–4.0 ppm) .

- IR Spectroscopy : Confirm the presence of -OH (3200–3500 cm) and -NH (1650–1580 cm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 195.1364 for CHNO) .

- Elemental Analysis : Ensure ≤0.3% deviation in C, H, N, and O content .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced

Methodological Answer:

Address discrepancies through:

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting bioactivity .

- Stereochemical Confirmation : Verify enantiopurity using chiral analytical methods, as impurities in the (R)-enantiomer may skew results .

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., via PubMed or Connected Papers ) to identify trends or methodological flaws .

- In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes in neurochemical pathways) and validate experimentally .

What experimental designs are optimal for studying the environmental fate of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol?

Level: Advanced

Methodological Answer:

Adopt a tiered approach:

- Laboratory Studies :

- Hydrolysis : Expose the compound to aqueous solutions at varying pH (2–12) and temperatures (20–50°C) to assess stability .

- Photodegradation : Use UV-Vis light (254–365 nm) to simulate sunlight-driven degradation .

- Field Studies :

- Soil/Water Partitioning : Measure log and soil adsorption coefficients () to model environmental distribution .

- Biotic Transformation : Incubate with microbial consortia to evaluate biodegradation pathways .

- Analytical Tools : Quantify degradation products via LC-MS/MS and assess toxicity using Microtox® assays .

How should researchers mitigate risks when handling (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol in laboratory settings?

Level: Basic

Methodological Answer:

Follow safety protocols aligned with GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319/P305+P351+P338) .

- Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation exposure .

- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent contamination .

- Waste Disposal : Collect waste in sealed containers labeled for incineration (per EPA guidelines) .

What advanced strategies can elucidate the compound’s role in modulating enzyme activity?

Level: Advanced

Methodological Answer:

Combine biochemical and structural techniques:

- Kinetic Assays : Measure and changes in target enzymes (e.g., monoamine oxidases) using spectrophotometry .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified enzymes .

- X-ray Crystallography : Resolve co-crystal structures to identify interaction sites (e.g., hydrogen bonding with catalytic residues) .

- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to pinpoint critical amino acids for inhibition/activation .

How can computational chemistry optimize the synthesis route for (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol?

Level: Advanced

Methodological Answer:

Leverage in silico tools for route scoping:

- Retrosynthetic Analysis : Use AI platforms (e.g., Chematica) to propose pathways prioritizing atom economy and stereoselectivity .

- DFT Calculations : Model transition states to identify energy barriers in key steps (e.g., asymmetric hydrogenation) .

- Solvent Screening : Predict solvent effects on reaction yield/selectivity via COSMO-RS simulations .

- Process Optimization : Apply Monte Carlo simulations to minimize waste and energy use in scaled-up syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.